
2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- can be achieved through several methods. One common approach involves the cyclization of phenylpropylcarbamate under acidic conditions, leading to the formation of the benzazepine ring . Another method includes the lithiation of o-benzylaniline followed by reaction with cinnamic acid methyl ester, deprotection, and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The use of catalytic systems, such as Cp·Rh2+ (pentamethylcyclopentadienyl), K2CO3, and Me2CO, has been reported to enhance the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions, particularly with electrophiles, can modify the benzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoryl chloride for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with phosphoryl chloride can produce dimethoxy derivatives .
Wissenschaftliche Forschungsanwendungen
2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a sodium channel blocker and inhibitor of squalene synthase.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- involves its interaction with specific molecular targets. For instance, it acts as a competitive antagonist at the arginine vasopressin V2 receptor, which is involved in regulating water balance in the body . This interaction can lead to therapeutic effects in conditions such as hyponatremia.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Benzodiazepines: Although structurally different, benzodiazepines also possess a benzene ring fused to a seven-membered heterocyclic ring.
Uniqueness
2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- is unique due to its specific substitution pattern and the resulting pharmacological properties. Its ability to act as a sodium channel blocker and squalene synthase inhibitor sets it apart from other benzazepines .
Eigenschaften
CAS-Nummer |
61564-03-2 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4-methyl-1,5-dihydro-1-benzazepin-2-one |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-2-3-5-10(9)12-11(13)7-8/h2-5,7H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
SGJCLROTSFCQCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide](/img/structure/B14584438.png)
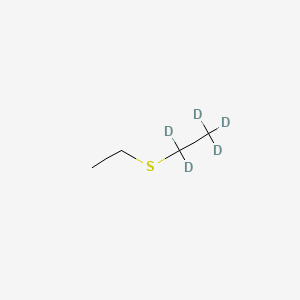
![2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14584457.png)
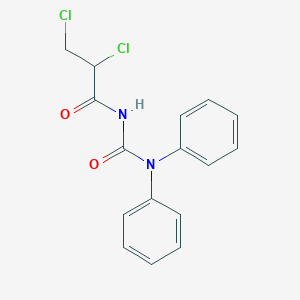
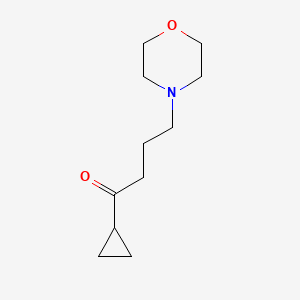
![7-[Acetyl(1-phenylnonyl)amino]heptanoic acid](/img/structure/B14584488.png)



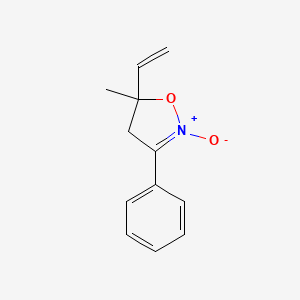
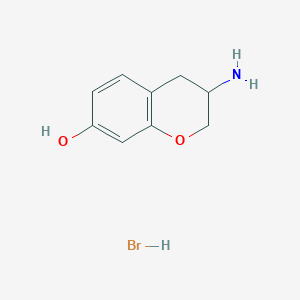

![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)

